![molecular formula C12H7Cl2NO B1613929 2-(2,6-Dichlorobenzoyl)pyridine CAS No. 27693-36-3](/img/structure/B1613929.png)
2-(2,6-Dichlorobenzoyl)pyridine
Overview
Description
“2-(2,6-Dichlorobenzoyl)pyridine” is a chemical compound with the molecular formula C12H7Cl2NO and a molecular weight of 252.1 . Its IUPAC name is (2,6-dichlorophenyl)(2-pyridinyl)methanone .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dichlorobenzoyl)pyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
“2-(2,6-Dichlorobenzoyl)pyridine” has a molecular weight of 252.1 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .
Scientific Research Applications
Organic Synthesis
2-(2,6-Dichlorobenzoyl)pyridine: is utilized in organic synthesis as an intermediate for constructing complex molecules. Its dichlorobenzoyl group can act as an electrophile, reacting with various nucleophiles to form new bonds. This compound is particularly useful in the synthesis of piperidine derivatives, which are important in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, 2-(2,6-Dichlorobenzoyl)pyridine serves as a key intermediate for the synthesis of various drugs. It is involved in the design of BACE1 inhibitors, which are potential treatments for Alzheimer’s disease. The pyridine scaffold is a common motif in drug design due to its stability and ability to engage in hydrogen bonding .
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors. Its aromatic structure and electron-withdrawing groups make it suitable for creating materials with specific electronic properties, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .
Analytical Chemistry
2-(2,6-Dichlorobenzoyl)pyridine: is used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties allow it to be used in the calibration of analytical instruments and in the validation of analytical methods .
Agriculture
While specific applications in agriculture are not directly mentioned, compounds like 2-(2,6-Dichlorobenzoyl)pyridine could potentially be used in the synthesis of agrochemicals. Its reactive nature might allow for the creation of new pesticides or herbicides, although further research would be needed to confirm such applications .
Environmental Applications
In environmental science, 2-(2,6-Dichlorobenzoyl)pyridine could be explored for its role in the synthesis of environmentally friendly chemicals or in the degradation of pollutants. Its chemical properties might make it a candidate for studies on reducing environmental impact .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
It’s known that pyridine derivatives can act as ligands, binding to various enzymes and receptors, and modulating their activity .
Biochemical Pathways
Pyridine derivatives are known to be involved in a variety of biochemical processes, including signal transduction, enzymatic reactions, and ion channel regulation .
properties
IUPAC Name |
(2,6-dichlorophenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIUPILJBIGHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642023 | |
Record name | (2,6-Dichlorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27693-36-3 | |
Record name | Methanone, (2,6-dichlorophenyl)-2-pyridinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27693-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dichlorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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